

commercial availability of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Cat. No.: B1291259

[Get Quote](#)

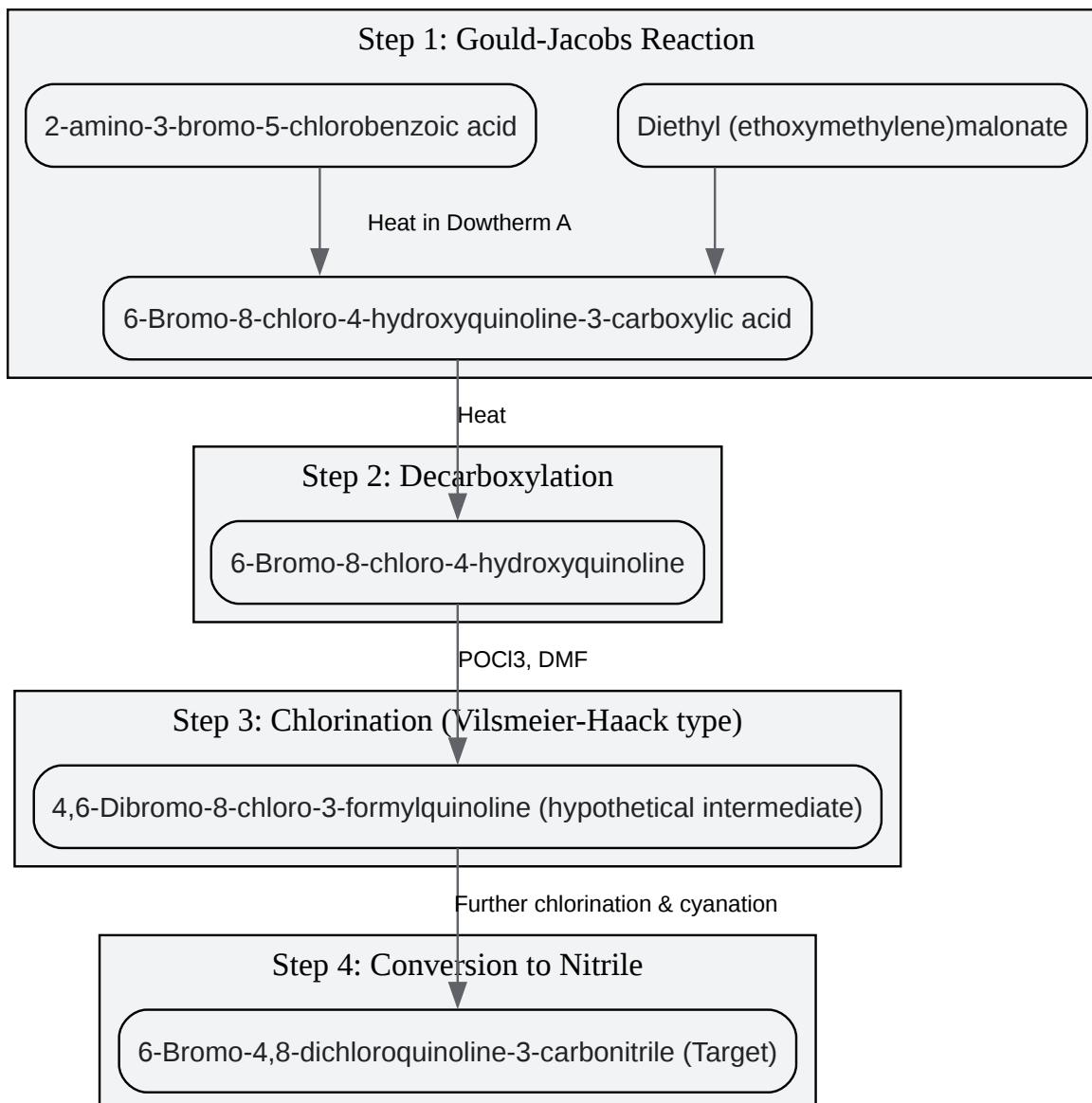
In-depth Technical Guide: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways relevant to **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**, a key intermediate in pharmaceutical research and development.

Commercial Availability

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is available from several specialized chemical suppliers. The following table summarizes the offerings from key vendors for research and development purposes.


Supplier	Catalog Number(s)	Purity	Available Quantities	CAS Number	Molecular Formula
Santa Cruz Biotechnology	sc-297805[1]	Not specified	Inquire	886362-77-2[1]	C ₁₀ H ₃ BrCl ₂ N ₂ [1]
BLDpharm	BD00644918[2]	≥95%	1g, 5g, 25g, Custom	886362-77-2[2]	C ₁₀ H ₃ BrCl ₂ N ₂ [2]
2a biotech	2A-0147146[3]	96%+[3]	Inquire	886362-77-2[3]	C ₁₀ H ₃ BrCl ₂ N ₂ [3]
Fisher Scientific (via eMolecules)	ST-5690	95%	1g	886362-77-2	C ₁₀ H ₃ BrCl ₂ N ₂

Experimental Protocols: A Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** is not readily available in published literature, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines, particularly leveraging the Vilsmeier-Haack reaction.[4]

Proposed Synthetic Scheme

The proposed synthesis starts with the commercially available 2-amino-3-bromo-5-chlorobenzoic acid and proceeds through cyclization, chlorination, and cyanation steps.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**.

Detailed Methodologies

Step 1: Synthesis of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid (Gould-Jacobs Reaction)

This initial step involves the condensation of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by cyclization.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-3-bromo-5-chlorobenzoic acid and a slight molar excess of diethyl (ethoxymethylene)malonate in a high-boiling point solvent such as Dowtherm A.
- **Reaction Conditions:** Heat the mixture to approximately 240-250 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and then treat with a hot aqueous solution of sodium hydroxide to form the sodium salt.
- **Purification:** Filter the hot alkaline solution to remove insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Decarboxylation to 6-Bromo-8-chloro-4-hydroxyquinoline

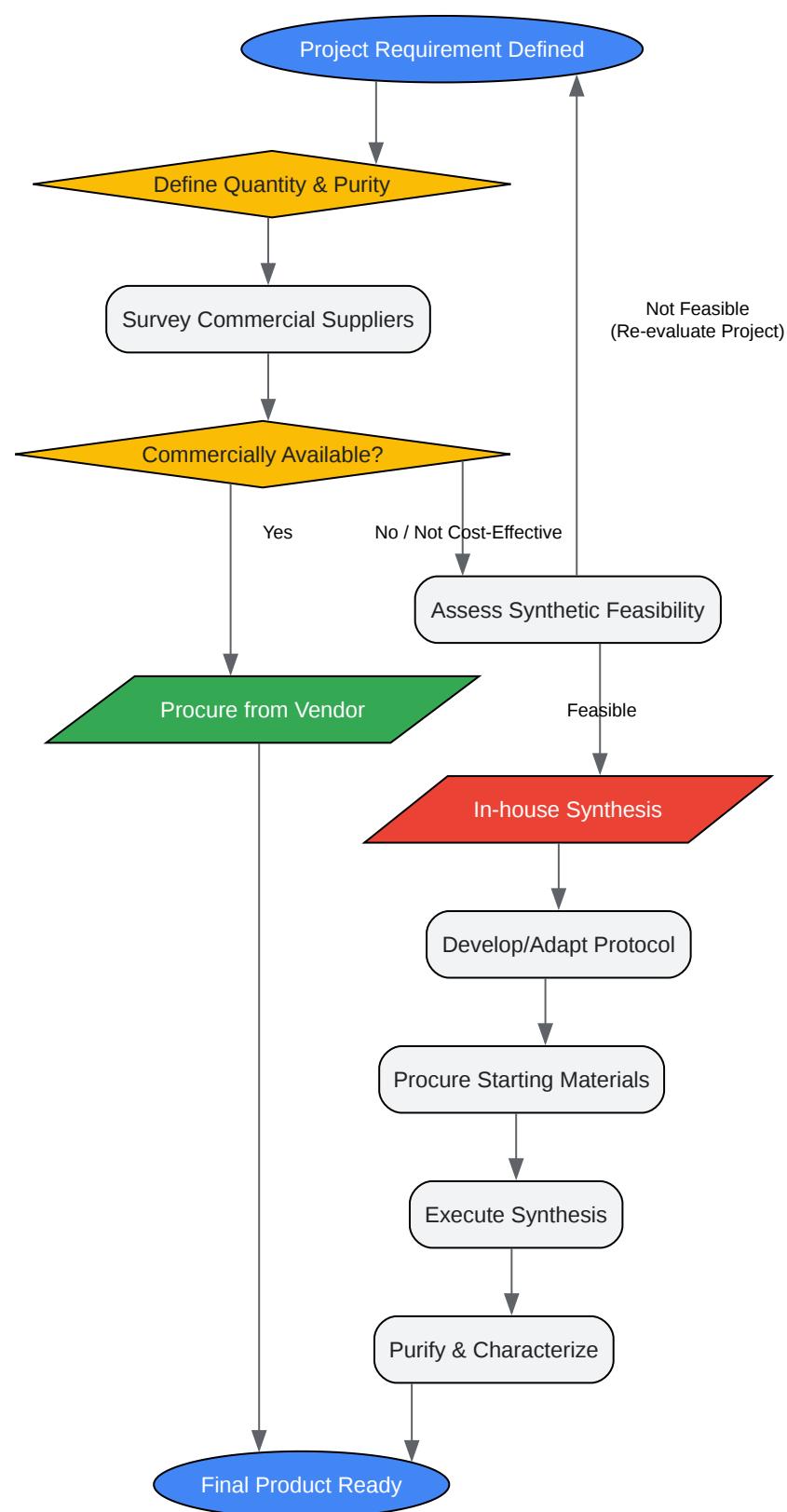
- **Reaction Setup:** Place the dried 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable high-temperature reaction vessel.
- **Reaction Conditions:** Heat the solid above its melting point until the cessation of gas evolution (CO₂). This is typically performed in a high-boiling point solvent or neat.
- **Purification:** The resulting crude 6-Bromo-8-chloro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent.

Step 3: Vilsmeier-Haack Reaction to form 4,6-Dichloro-8-bromo-3-formylquinoline

The Vilsmeier-Haack reaction is a well-established method for the formylation and chlorination of activated aromatic and heterocyclic rings.

- **Reagent Preparation:** In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

- Reaction: Add the 6-Bromo-8-chloro-4-hydroxyquinoline to the pre-formed Vilsmeier reagent.
- Reaction Conditions: Allow the mixture to stir at low temperature initially, then warm to room temperature and subsequently heat to reflux. The reaction progress should be monitored by TLC.
- Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.
- Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.


Step 4: Conversion of the Formyl Group to a Nitrile

The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several methods, often involving an aldoxime intermediate.

- Aldoxime Formation: React the 4,6-Dichloro-8-bromo-3-formylquinoline with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.
- Dehydration to Nitrile: Dehydrate the resulting aldoxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate on alumina.
- Purification: The final product, **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**, can be purified by column chromatography on silica gel followed by recrystallization.

Logical Workflow for Procurement and Synthesis

The decision to either purchase or synthesize **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** depends on factors such as required quantity, purity, lead time, and cost. The following diagram illustrates a typical decision-making workflow.

[Click to download full resolution via product page](#)

Caption: Decision workflow for obtaining **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 886362-77-2|6-Bromo-4,8-dichloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [commercial availability of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291259#commercial-availability-of-6-bromo-4-8-dichloroquinoline-3-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com